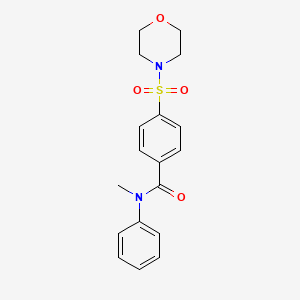
N-methyl-4-(4-morpholinylsulfonyl)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of molecules related to N-methyl-4-(4-morpholinylsulfonyl)-N-phenylbenzamide involves complex chemical processes, including acylation, catalytic hydrogenation, and reactions with various reagents to introduce or modify specific functional groups. For instance, one study detailed the preparation of related compounds through acylation and catalytic hydrogenation, achieving high yields (Mao Duo, 2000). Another approach includes the reaction of 1,2- or 1,3-amino alcohol/1,2- or 1,3-diamine with an α-phenylvinylsulfonium salt for the synthesis of stereodefined morpholines and related structures (Johnathan V. Matlock et al., 2015).
Molecular Structure Analysis
The molecular structure of related benzamide compounds has been elucidated through crystallography, revealing insights into their conformation and stability. For example, the structure of a benzamide molecule with a morpholinone ring showcased both intra- and intermolecular hydrogen bonding, stabilizing the structure (Huai‐Lin Pang et al., 2006).
Chemical Reactions and Properties
Various chemical reactions are fundamental in modifying the structure and enhancing the properties of N-methyl-4-(4-morpholinylsulfonyl)-N-phenylbenzamide derivatives. For instance, the synthesis of sulfonamide derivatives through reactions with 4-methylbenzenesulfonyl chloride and subsequent treatment with various alkyl/aralkyl halides has been reported, showcasing the compound's versatility in forming new chemical entities (M. Abbasi et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in various environments and potential applications. The crystal structures of related N-(arylsulfonyl)-4-fluorobenzamides have been determined, providing insights into their conformation and how it affects their physical properties (P. A. Suchetan et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for the application of N-methyl-4-(4-morpholinylsulfonyl)-N-phenylbenzamide and its derivatives. Studies focusing on the antimicrobial activity of related sulfonamides against various microorganisms have highlighted their potential utility in treating diseases caused by resistant strains, indicating their significant chemical activity (M. A. Oliveira et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-methyl-4-morpholin-4-ylsulfonyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-19(16-5-3-2-4-6-16)18(21)15-7-9-17(10-8-15)25(22,23)20-11-13-24-14-12-20/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHDAFIMJLOJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(morpholine-4-sulfonyl)-N-phenylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-chloro-4-[3-(4-ethylphenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216191.png)
![3-cyclohexyl-5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5216199.png)

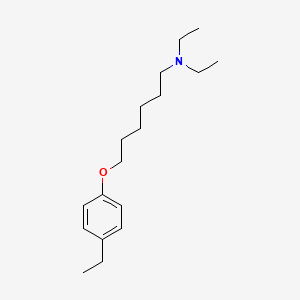
![{2-[2-(4-ethoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine hydrochloride](/img/structure/B5216210.png)
![propyl 4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5216223.png)
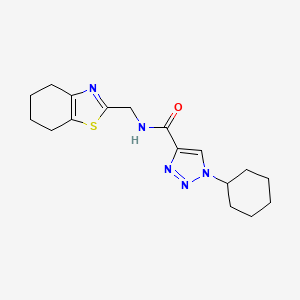
![2-[methyl(2-phenylpropyl)amino]-1-phenylethanol](/img/structure/B5216238.png)
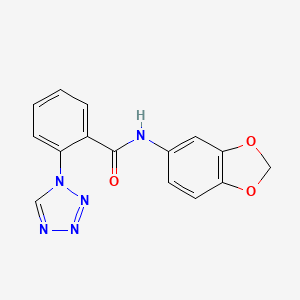
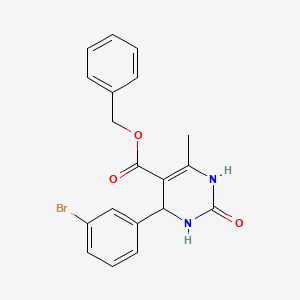
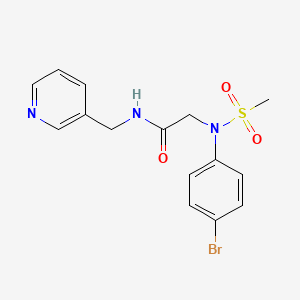
![N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B5216278.png)
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide](/img/structure/B5216291.png)
![1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5216295.png)